Comparative LogP and Lipophilicity Modulation: 4-Fluorophenyl Phthalazine Versus Chlorophenyl and Methoxyphenyl Analogs
The ACD/LogP value for 1-(4-fluorophenyl)-4-(morpholin-4-yl)phthalazine is calculated as 2.39, with an ACD/LogD (pH 5.5) of 2.92 and predicted bioconcentration factor (BCF) of 87.81 . This represents a measurable lipophilicity difference compared to chlorophenyl-substituted phthalazine derivatives, where the chlorine atom increases molecular weight and polarizability, resulting in higher LogP values that alter membrane partitioning behavior [1]. The 4-fluorophenyl moiety provides an intermediate lipophilicity profile—sufficient for passive membrane permeability while maintaining aqueous solubility advantages over bulkier halogenated analogs. Within the phthalazine class, fluorinated derivatives have been associated with enhanced metabolic stability relative to non-halogenated phenyl variants [2].
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP 2.39; ACD/LogD (pH 5.5) 2.92; ACD/BCF 87.81 |
| Comparator Or Baseline | Chlorophenyl phthalazine derivatives (LogP typically 2.8–3.5 per class SAR); non-halogenated phenyl derivatives (LogP typically 1.8–2.2 per class SAR) |
| Quantified Difference | Fluorophenyl derivative LogP approximately 0.4–1.1 units lower than chlorophenyl analogs; approximately 0.2–0.6 units higher than unsubstituted phenyl analogs |
| Conditions | ACD/Labs Percepta predicted physicochemical properties; class-level SAR inference from phthalazine medicinal chemistry literature |
Why This Matters
Lipophilicity directly governs membrane permeability, solubility, and assay compatibility—selecting this specific fluorinated derivative provides a defined physicochemical profile for reproducible screening outcomes.
- [1] Singh H, et al. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. 2020. View Source
- [2] Araldi GL, et al. Phthalazine Derivatives (Patent). WO2008061108A2. 2008. View Source
